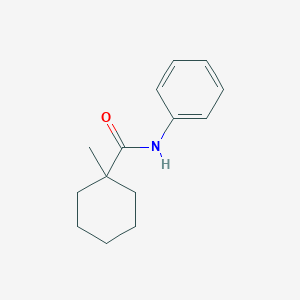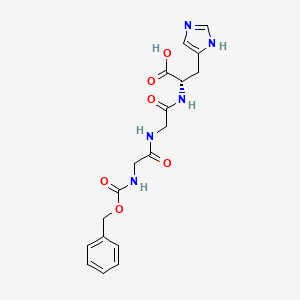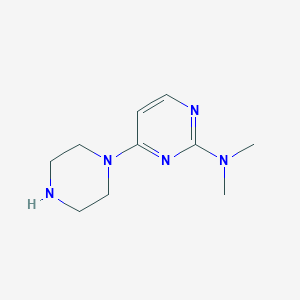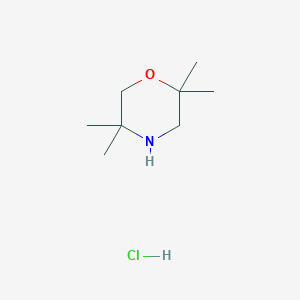
2,2,5,5-Tetramethylmorpholine hydrochloride
描述
2,2,5,5-Tetramethylmorpholine hydrochloride is an organic compound that belongs to the class of morpholine derivatives. It is characterized by the presence of four methyl groups attached to the morpholine ring, which significantly influences its chemical properties and reactivity. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethylmorpholine hydrochloride typically involves the alkylation of morpholine. One common method includes the reaction of morpholine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Morpholine+4CH3I→2,2,5,5-Tetramethylmorpholine+4NaI
The resulting 2,2,5,5-Tetramethylmorpholine is then treated with hydrochloric acid to form the hydrochloride salt:
2,2,5,5-Tetramethylmorpholine+HCl→2,2,5,5-Tetramethylmorpholine hydrochloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
化学反应分析
Types of Reactions: 2,2,5,5-Tetramethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to morpholine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products:
Oxidation: N-oxides of 2,2,5,5-Tetramethylmorpholine.
Reduction: Morpholine derivatives.
Substitution: Various substituted morpholine compounds depending on the nucleophile used.
科学研究应用
2,2,5,5-Tetramethylmorpholine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of polymers and as a catalyst in various industrial processes.
作用机制
The mechanism by which 2,2,5,5-Tetramethylmorpholine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of methyl groups enhances its lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. It can modulate enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions.
相似化合物的比较
Morpholine: The parent compound, less sterically hindered and more reactive.
2,2,6,6-Tetramethylpiperidine: Another sterically hindered amine, used in similar applications but with different reactivity due to the piperidine ring.
N-Methylmorpholine: A less substituted derivative, used as a solvent and catalyst.
Uniqueness: 2,2,5,5-Tetramethylmorpholine hydrochloride is unique due to its high steric hindrance, which influences its reactivity and makes it suitable for specific applications where less hindered amines would not be effective. Its stability and ability to form stable salts with acids also contribute to its distinct properties.
属性
IUPAC Name |
2,2,5,5-tetramethylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)6-10-8(3,4)5-9-7;/h9H,5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTRNRDUTPKCLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CO1)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1422756.png)
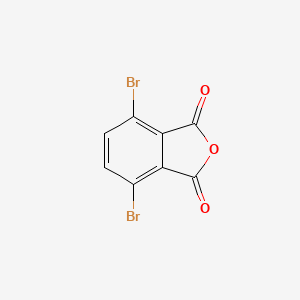

![Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1422759.png)
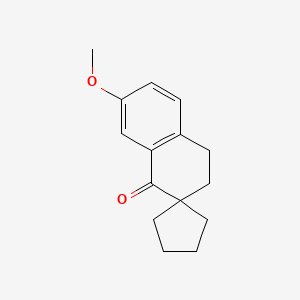
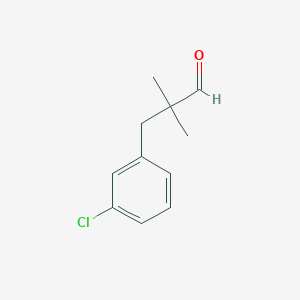
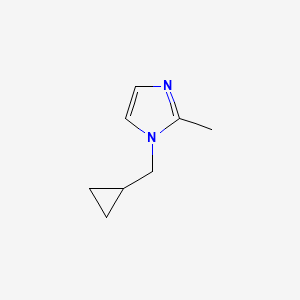

![Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate](/img/structure/B1422769.png)
![1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1422770.png)
![4-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1422771.png)
